molecular formula C7H10O4 B13181649 2-Cyclopropyl-2-methylpropanedioic acid

2-Cyclopropyl-2-methylpropanedioic acid

Cat. No.: B13181649
M. Wt: 158.15 g/mol
InChI Key: HERJFAQWWYEKBB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylpropanedioic acid is an organic compound with the molecular formula C7H10O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a cyclopropyl group and another by a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylpropanedioic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base, followed by acid hydrolysis . This method provides a high yield and is cost-effective.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopropyl-2-methylpropanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopropyl-2-methylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and methyl groups influence its reactivity and binding properties. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Methylmalonic Acid: A structurally similar compound where the cyclopropyl group is replaced by a hydrogen atom.

    Malonic Acid: The parent compound with two hydrogen atoms on the central carbon.

Uniqueness

2-Cyclopropyl-2-methylpropanedioic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis and research.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-cyclopropyl-2-methylpropanedioic acid

InChI

InChI=1S/C7H10O4/c1-7(5(8)9,6(10)11)4-2-3-4/h4H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

HERJFAQWWYEKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)O)C(=O)O

Origin of Product

United States

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